Formylmethionyl-leucyl-phenylalaninmethylester

Übersicht

Beschreibung

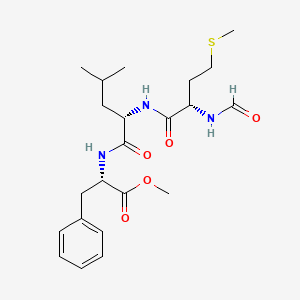

For-Met-Leu-Phe-OMe is a synthetic tripeptide composed of formylmethionine, leucine, and phenylalanine, with a methyl ester group at the C-terminal end. This compound is known for its role as a potent chemotactic factor, particularly in the activation and attraction of polymorphonuclear leukocytes (PMNs) and macrophages .

Wissenschaftliche Forschungsanwendungen

For-Met-Leu-Phe-OMe has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and studies of peptide reactivity.

Biology: Serves as a chemotactic agent in studies of leukocyte behavior and immune response.

Medicine: Investigated for its potential role in modulating immune responses and as a tool in inflammation research.

Industry: Utilized in the development of assays for detecting and quantifying chemotactic activity.

Wirkmechanismus

Target of Action

Formylmethionyl-leucyl-phenylalanine methyl ester, also known as fMLF or fMLP, is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It is the prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .

Mode of Action

fMLF interacts with its targets by binding to specific G protein-coupled receptors on these cells . This binding triggers a cascade of biochemical events that lead to the activation of the cells . The compound has been instrumental in defining the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .

Biochemical Pathways

The binding of fMLF to its receptors directs the inflammatory response to sites of bacterial invasion . This is part of the innate immunity mechanism for host defense against pathogens . The compound has led to the discovery of three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .

Result of Action

The result of fMLF’s action is the attraction and activation of circulating blood leukocytes . This leads to an inflammatory response at the sites of bacterial invasion . The compound also activates macrophages, which play a crucial role in the immune response .

Action Environment

The action of fMLF can be influenced by various environmental factors. For instance, the presence of tissue bacteria can enhance the compound’s action by releasing N-formyl oligopeptides . .

Biochemische Analyse

Biochemical Properties

Formylmethionyl-leucyl-phenylalanine methyl ester plays a crucial role in biochemical reactions by interacting with specific receptors on the surface of immune cells, such as polymorphonuclear leukocytes and macrophages. These interactions are primarily mediated through G protein-coupled receptors, which recognize the formyl group on the peptide. Upon binding to these receptors, formylmethionyl-leucyl-phenylalanine methyl ester induces a series of intracellular signaling events that lead to the activation and migration of immune cells towards the site of infection or inflammation .

Cellular Effects

The effects of formylmethionyl-leucyl-phenylalanine methyl ester on various types of cells and cellular processes are profound. In immune cells, this compound enhances chemotaxis, which is the directed movement of cells towards a chemical gradient. It also influences cell function by modulating cell signaling pathways, such as the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These signaling molecules lead to the release of calcium ions from intracellular stores, further amplifying the cellular response. Additionally, formylmethionyl-leucyl-phenylalanine methyl ester can impact gene expression by activating transcription factors that regulate the expression of genes involved in immune responses .

Molecular Mechanism

At the molecular level, formylmethionyl-leucyl-phenylalanine methyl ester exerts its effects through specific binding interactions with G protein-coupled receptors on the surface of immune cells. This binding triggers a conformational change in the receptor, leading to the activation of associated G proteins. The activated G proteins then initiate a signaling cascade that results in the activation of downstream effectors, such as phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which act as secondary messengers to propagate the signal within the cell. These events ultimately lead to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of formylmethionyl-leucyl-phenylalanine methyl ester can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, formylmethionyl-leucyl-phenylalanine methyl ester may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to formylmethionyl-leucyl-phenylalanine methyl ester can result in sustained activation of immune cells, which may have implications for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of formylmethionyl-leucyl-phenylalanine methyl ester in animal models are dose-dependent. At low doses, this compound effectively induces chemotaxis and enhances immune cell activation without causing significant adverse effects. At higher doses, formylmethionyl-leucyl-phenylalanine methyl ester can lead to toxic effects, such as excessive inflammation and tissue damage. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and doses above this threshold can result in diminishing returns or adverse outcomes .

Metabolic Pathways

Formylmethionyl-leucyl-phenylalanine methyl ester is involved in metabolic pathways related to immune cell activation and chemotaxis. It interacts with enzymes such as phospholipase C, which plays a key role in the generation of secondary messengers that propagate the chemotactic signal. Additionally, formylmethionyl-leucyl-phenylalanine methyl ester can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, formylmethionyl-leucyl-phenylalanine methyl ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at sites of infection or inflammation. The distribution of formylmethionyl-leucyl-phenylalanine methyl ester is also influenced by its ability to bind to receptors on the surface of immune cells, which allows for targeted delivery to areas where immune responses are needed .

Subcellular Localization

The subcellular localization of formylmethionyl-leucyl-phenylalanine methyl ester is critical for its activity and function. This compound is primarily localized to the plasma membrane of immune cells, where it interacts with G protein-coupled receptors. Post-translational modifications, such as the addition of the formyl group, play a key role in directing formylmethionyl-leucyl-phenylalanine methyl ester to specific cellular compartments. These targeting signals ensure that the compound is positioned correctly to exert its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

For-Met-Leu-Phe-OMe can be synthesized using standard peptide synthesis techniques. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and coupling reactions. The final step involves the esterification of the C-terminal carboxyl group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for formylmethionyl-leucyl-phenylalanine methyl ester are not widely documented, the general approach would involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of coupling and deprotection .

Analyse Chemischer Reaktionen

Types of Reactions

For-Met-Leu-Phe-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products

Hydrolysis: Formylmethionyl-leucyl-phenylalanine.

Oxidation: Formylmethionyl-leucyl-phenylalanine sulfoxide or sulfone.

Reduction: Hydroxymethylmethionyl-leucyl-phenylalanine methyl ester.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Formylmethionyl-leucyl-phenylalanine: Lacks the methyl ester group but retains similar chemotactic properties.

Formylmethionyl-leucyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.

Formylmethionyl-leucyl-tryptophan: Contains tryptophan instead of phenylalanine.

Uniqueness

For-Met-Leu-Phe-OMe is unique due to its enhanced chemotactic activity for monocytes compared to its non-esterified counterpart. The esterification of the C-terminal carboxyl group significantly increases its potency in attracting monocytes, making it a valuable tool in studies of immune cell behavior .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSTRQDCPIBEG-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984419 | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65929-03-5 | |

| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.